5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one
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Overview
Description
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one is a complex organic compound with a chromen-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Methoxymethoxylation: Introduction of methoxymethoxy groups to the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the chromen-4-one structure.
Cyclization: Formation of the chromen-4-one backbone through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxymethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular signaling processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-[3-methoxy-4,5-dimethoxyphenyl]-7-methoxy-4H-chromen-4-one
- 5-Hydroxy-2-[3,4,5-trimethoxyphenyl]-7-methoxy-4H-chromen-4-one
Uniqueness
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one is unique due to the presence of multiple methoxymethoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C22H24O10 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)chromen-4-one |
InChI |
InChI=1S/C22H24O10/c1-25-10-29-14-7-15(23)21-16(24)9-17(32-18(21)8-14)13-5-19(28-4)22(31-12-27-3)20(6-13)30-11-26-2/h5-9,23H,10-12H2,1-4H3 |
InChI Key |
RPYOUYJXTXLFIV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OCOC)OCOC)OC)O |
Origin of Product |
United States |
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